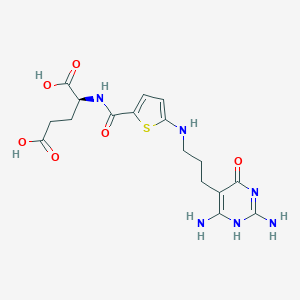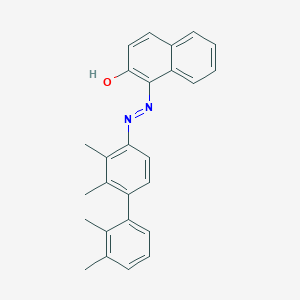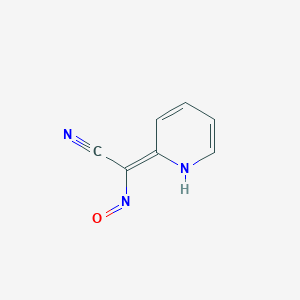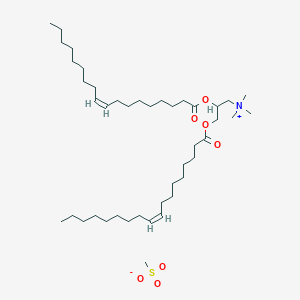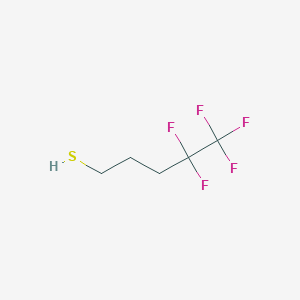
4,4,5,5,5-Pentafluoro-1-pentanethiol
Vue d'ensemble
Description
4,4,5,5,5-Pentafluoropentane-1-thiol is an organic compound with the molecular formula C5H7F5S. It is a colorless liquid known for its strong and pungent odor. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
4,4,5,5,5-Pentafluoropentane-1-thiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential anticancer properties.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives
Mécanisme D'action
Target of Action
4,4,5,5,5-Pentafluoro-1-pentanethiol is an organic compound that is primarily used as a chemical intermediate in organic synthesis . It is used in the preparation and fluorination effect of fulvestrant 11β isomers , which shows antiproliferative activity on MCF-7 cells for breast cancer treatment . Therefore, the primary targets of this compound are the estrogen receptors on MCF-7 cells.
Mode of Action
It is known to be used in the preparation of fulvestrant 11β isomers . Fulvestrant is an estrogen receptor antagonist that binds to the estrogen receptors on MCF-7 cells, inhibiting the proliferative effects of estrogen on these cells . It can be inferred that this compound may play a role in the synthesis of these antagonists.
Biochemical Pathways
Given its use in the synthesis of fulvestrant 11β isomers , it can be inferred that it may indirectly influence the estrogen signaling pathway by contributing to the production of estrogen receptor antagonists.
Result of Action
This compound is used in the preparation and fluorination effect of fulvestrant 11β isomers . These isomers have been shown to exhibit antiproliferative activity on MCF-7 cells, a line of breast cancer cells . Therefore, the molecular and cellular effects of this compound’s action are likely related to the inhibition of cell proliferation in breast cancer cells.
Action Environment
It is known that the compound is stable but sensitive to light and oxygen . Therefore, these factors may need to be considered when handling and storing the compound.
Analyse Biochimique
Biochemical Properties
4,4,5,5,5-Pentafluoro-1-pentanethiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in fluorination reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells (MCF-7), this compound exhibits antiproliferative activity, indicating its potential as an anti-cancer agent . The compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation of substrates or the depletion of products, thereby disrupting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade when exposed to oxygen and sunlight. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer activity, without significant toxicity. At high doses, this compound can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in cells . Understanding these metabolic pathways is crucial for predicting the biological effects of this compound and its potential interactions with other compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with membrane-bound proteins can affect signal transduction pathways and cellular responses.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell . For instance, the presence of this compound in the mitochondria can influence mitochondrial metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,5,5,5-Pentafluoropentane-1-thiol can be synthesized through several methods. One common approach involves the reaction of pentafluoropropane with thiol compounds under controlled conditions. Another method includes the reaction of 4,4,5,5,5-pentafluoropentanol with thiolating agents .
Industrial Production Methods
Industrial production of 4,4,5,5,5-Pentafluoropentane-1-thiol typically involves large-scale chemical reactions using fluorinated intermediates. The process often requires specialized equipment to handle the highly reactive and corrosive nature of the fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,5-Pentafluoropentane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it into simpler thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted thiol compounds. These products are often used as intermediates in further chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
4,4,5,5,5-Pentafluoropentane: Lacks the thiol group, making it less reactive in certain chemical reactions
Uniqueness
4,4,5,5,5-Pentafluoropentane-1-thiol is unique due to its combination of a thiol group and multiple fluorine atoms. This combination imparts high reactivity and stability, making it valuable in specialized chemical syntheses and industrial applications .
Propriétés
IUPAC Name |
4,4,5,5,5-pentafluoropentane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRFWLLFSGXBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456573 | |
| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148757-88-4 | |
| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



